molecular formula C23H28N2O5 B2498531 3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921792-56-5

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Katalognummer: B2498531
CAS-Nummer: 921792-56-5
Molekulargewicht: 412.486
InChI-Schlüssel: UDLZCNADDNYFIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a 1,5-benzoxazepin-4-one core. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of enzyme inhibitors. The 1,5-benzoxazepin scaffold is a tricyclic system that is less common in nature compared to other heterocycles, making it a valuable template for exploring novel biological activity and creating chemical probes. While specific biological data for this exact compound is not available in the public domain, closely related structural analogs, such as those based on tricyclic benzoxazepin cores, have been investigated as potential inhibitors of key signaling pathways, including phosphoinositide 3-kinase (PI3K) . The molecular architecture, which combines a lipophilic, multi-ethoxy-substituted benzamide with a conformationally constrained heterocycle, suggests potential for high-affinity interaction with protein targets. This compound is provided exclusively for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and general pharmacological profiling in vitro.

Eigenschaften

IUPAC Name

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-6-28-18-11-8-15(12-20(18)29-7-2)21(26)24-16-9-10-17-19(13-16)30-14-23(3,4)22(27)25(17)5/h8-13H,6-7,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLZCNADDNYFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Functionalization: Introduction of diethoxy and trimethyl groups through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Molecular Properties of Target Compound and Analogs

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Characteristics
Target Compound (3,4-Diethoxy) Not provided Estimated ~430 Bulky, lipophilic, electron-donating ethoxy groups
2,6-Difluoro analog () C₁₉H₁₈F₂N₂O₃ 360.36 Electron-withdrawing fluorine atoms at 2,6-positions
2-Trifluoromethyl analog () C₂₀H₁₉F₃N₂O₃ 392.37 Strongly electron-withdrawing CF₃ group
Sulfonamide analog () C₂₀H₂₄N₂O₄S 388.48 Polar sulfonamide group (enhanced solubility)
4-tert-Butyl analog () C₂₃H₂₈N₂O₃ 380.48 Sterically bulky tert-butyl group

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4-diethoxy groups are more lipophilic than the fluorinated substituents in and but less lipophilic than the tert-butyl group in .

Polarity and Solubility :

  • The sulfonamide analog () introduces a polar sulfonamide group, likely enhancing aqueous solubility but reducing membrane permeability compared to the target compound’s ethoxy-substituted benzamide .

Steric Considerations :

  • The tert-butyl group () imposes significant steric hindrance, which may limit binding to flat active sites but improve resistance to enzymatic degradation .

Hypothetical Pharmacological Implications

  • Target Compound : The diethoxy groups may favor interactions with hydrophobic binding pockets in target proteins, while the benzoxazepin core’s rigidity could enhance selectivity. However, ethoxy groups are metabolically labile compared to fluorine or CF₃ substituents .
  • Fluorinated Analogs ( and ) : Fluorine and CF₃ groups enhance electronegativity and metabolic stability, making these analogs suitable for targets requiring strong electron-deficient interactions .
  • Sulfonamide Analog () : The sulfonamide group’s polarity may favor targets requiring hydrogen bonding, such as proteases or kinases, but could reduce blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.